N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. The presence of the triazole and methoxybenzyl groups further enhances its chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the triazole group: This step often involves the use of azide and alkyne precursors under copper-catalyzed conditions (CuAAC reaction).
Attachment of the methoxybenzyl group: This can be done through a nucleophilic substitution reaction using 4-methoxybenzyl chloride.
Final coupling: The final step involves coupling the intermediate with a suitable carboxamide precursor under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: 4-methoxybenzyl chloride, azide, alkyne.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The triazole and pyrazolo[3,4-b]pyridine moieties are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- N-(4-Methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea
Uniqueness
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H25N7O2 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H25N7O2/c1-12(2)17-11-16(19-13(3)28-29(4)20(19)23-17)21(30)25-22-24-18(26-27-22)10-14-6-8-15(31-5)9-7-14/h6-9,11-12H,10H2,1-5H3,(H2,24,25,26,27,30) |
InChI Key |
OFFXVOHEABXUAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC3=NNC(=N3)CC4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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